An In-depth Technical Guide to the Physicochemical Properties of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol
An In-depth Technical Guide to the Physicochemical Properties of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R)-1-(2-Aminoethyl)-3-pyrrolidinol is a chiral molecule featuring a pyrrolidinol core, a structure of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a versatile scaffold in drug discovery, offering a three-dimensional structure that can effectively explore pharmacophore space.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties, a proposed synthetic pathway, and potential biological relevance of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol, based on available data for the racemic mixture and predictions for the specific enantiomer. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₄N₂O | - |
| Molecular Weight | 130.19 g/mol | [3] |
| CAS Number | 857637-07-1 (for the racemic mixture) | [3] |
| Appearance | Predicted: Liquid | - |
| Boiling Point | Predicted: 257.9 ± 23.0 °C at 760 mmHg | - |
| Melting Point | Predicted: Not Available | - |
| pKa | Predicted: 9.8 ± 0.1 (most basic) | - |
| logP | Predicted: -1.5 | - |
| Water Solubility | Predicted: High | - |
| Chemical Stability | Stable under standard ambient conditions (room temperature).[4] | [4] |
Experimental Protocols
While specific experimental data for (3R)-1-(2-Aminoethyl)-3-pyrrolidinol is lacking, the following are detailed methodologies for determining key physicochemical properties that can be applied to this compound.
Determination of pKa by Potentiometric Titration
The ionization constant (pKa) is a critical parameter influencing a molecule's behavior in biological systems. Potentiometric titration is a standard method for its determination.
Methodology:
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Sample Preparation: A precise amount of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol is dissolved in deionized water to a known concentration (e.g., 0.01 M).
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Titration Setup: The solution is placed in a thermostated vessel at a specific temperature (e.g., 25 °C or 37 °C) and stirred continuously. A calibrated pH electrode is immersed in the solution.
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Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette.
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Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) of the curve.
Determination of logP by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology:
-
System Preparation: Equal volumes of 1-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.
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Sample Preparation: A known amount of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol is dissolved in the aqueous or octanol phase.
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Partitioning: The solution is added to a flask containing the other phase. The flask is then shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.
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Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.
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Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
Synthesis Pathway
A plausible synthetic route for (3R)-1-(2-Aminoethyl)-3-pyrrolidinol can be adapted from established methods for the synthesis of substituted pyrrolidines.[5][6][7] A proposed retro-synthetic analysis and a forward synthesis are outlined below.
Proposed Retrosynthetic Analysis
Caption: Retrosynthetic analysis of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol.
Proposed Synthetic Workflow
The synthesis of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol can be envisioned starting from the commercially available (R)-3-Hydroxypyrrolidine.
Caption: Proposed synthetic workflow for (3R)-1-(2-Aminoethyl)-3-pyrrolidinol.
Biological Relevance and Potential Signaling Pathways
While no specific biological activity or signaling pathway has been reported for (3R)-1-(2-Aminoethyl)-3-pyrrolidinol, the pyrrolidine scaffold is a key structural motif in a wide range of biologically active molecules.[1][2] Derivatives of pyrrolidine have demonstrated significant activity at various biological targets.
General Biological Activities of Pyrrolidine Derivatives
Pyrrolidine-containing compounds have been shown to exhibit a broad spectrum of biological activities, including but not limited to:
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Antimicrobial and Antiviral Activity: Many natural and synthetic pyrrolidine derivatives have demonstrated efficacy against various pathogens.
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Anticancer Activity: The pyrrolidine ring is a common feature in compounds designed to target cancer cells.[8]
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Central Nervous System (CNS) Activity: The pyrrolidine scaffold is present in drugs targeting CNS disorders, acting on receptors and transporters.[8]
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Enzyme Inhibition: The stereochemistry and substitution pattern of the pyrrolidine ring can be tailored to achieve potent and selective inhibition of various enzymes.
Logical Relationship of the Pyrrolidine Scaffold to Biological Activity
The versatility of the pyrrolidine scaffold in drug design stems from its structural features that can be strategically modified to interact with specific biological targets.
Caption: Logical relationship of the pyrrolidine scaffold's features to its biological activity.
Based on the structure of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol, which contains two basic nitrogen atoms and a hydroxyl group, it is plausible that this molecule could interact with biological targets that have binding pockets accommodating these functionalities. Further experimental investigation is required to elucidate its specific biological activities and any associated signaling pathways.
Conclusion
(3R)-1-(2-Aminoethyl)-3-pyrrolidinol is a molecule with potential for further investigation in the field of drug discovery. While experimental data on its physicochemical properties and biological activities are currently limited, this guide provides a foundational understanding based on available information for the racemic mixture and predictive models. The proposed synthetic pathway offers a practical approach for its preparation, enabling further research into its unique characteristics and potential therapeutic applications. The methodologies outlined for property determination will be crucial for generating a comprehensive experimental profile of this promising compound.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 857637-07-1|1-(2-Aminoethyl)pyrrolidin-3-ol|BLD Pharm [bldpharm.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
